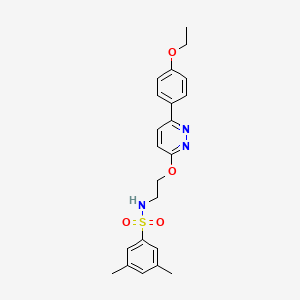

1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar piperidine derivatives involves condensation reactions, where a piperidin-4-yl methanol is reacted with different sulfonyl chlorides in the presence of a solvent like methylene dichloride and a base such as triethylamine. This process is meticulously characterized by spectroscopic techniques and further validated by X-ray crystallography to investigate the structure of the synthesized compounds (Girish et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray crystallography, revealing that the piperidine ring adopts a chair conformation. The geometry around the sulfur atom generally aligns with a tetrahedral configuration, indicative of the stable nature of these molecules. Such studies are crucial for understanding the three-dimensional arrangement of atoms and the potential chemical behavior of the compound (Girish et al., 2008).

科学的研究の応用

Synthesis and Structural Analysis

The synthesis and crystal structure of related sulfonated piperidine derivatives have been extensively studied, highlighting the chemical properties and potential applications in various fields including material science and pharmaceuticals. For instance, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and its structural analysis through X-ray crystallography demonstrated the compound's potential in understanding molecular interactions and designing novel materials or drug molecules (Girish et al., 2008).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of sulfonated piperidine derivatives. For example, the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens affecting tomato plants was evaluated, revealing that specific substitutions on the benzhydryl and sulfonamide rings significantly influence the compounds' effectiveness. This research suggests potential applications in developing new antimicrobial agents for agriculture (Vinaya et al., 2009).

Medicinal Chemistry and Drug Design

The role of sulfonated piperidine compounds in medicinal chemistry, particularly in the design and development of new drugs, has been underscored by various studies. Research on sulfonyl hydrazones featuring piperidine derivatives highlighted their potential as antioxidants and anticholinesterase agents. These compounds were evaluated for their capacity to inhibit lipid peroxidation and scavenge free radicals, indicating their usefulness in developing treatments for oxidative stress-related diseases (Karaman et al., 2016).

Solid-Phase Synthesis Applications

The utility of polymer-bound sulfonated piperidine derivatives in solid-phase synthesis has been demonstrated, offering a versatile approach for constructing complex organic molecules. This methodology facilitates the synthesis of diverse compounds, including those with potential biological activity, through efficient, recyclable processes (Barco et al., 1998).

Alzheimer’s Disease Research

A series of N-substituted derivatives of sulfonated piperidine were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. The study explored the enzyme inhibition activity against acetylcholinesterase (AChE), with some compounds showing promise as new drug candidates. This research is pivotal in the ongoing search for effective treatments for neurodegenerative diseases (Rehman et al., 2018).

特性

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-4-methylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4S2/c1-19(15,16)10-6-8-14(9-7-10)20(17,18)12-5-3-2-4-11(12)13/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXKJORVWXZZOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5-Trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2496586.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)

![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)

![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)

![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)